n-(4-Ethoxy-3-methoxyphenyl)pivalamide
Description
N-(4-Ethoxy-3-methoxyphenyl)pivalamide is a pivalamide derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. Pivalamides (tert-butyl carboxamides) are characterized by their bulky tert-butyl group, which enhances steric protection of the amide bond, improving metabolic stability and modulating physicochemical properties . The ethoxy and methoxy substituents likely influence electronic properties (e.g., electron-donating effects) and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity and crystallization behavior .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H21NO3/c1-6-18-11-8-7-10(9-12(11)17-5)15-13(16)14(2,3)4/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
DMDBRVBFTQWJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxy-3-methoxyphenyl)pivalamide typically involves the reaction of pivaloyl chloride with 4-ethoxy-3-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-3-methoxyphenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Ethoxy-3-methoxyphenyl)pivalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-3-methoxyphenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the ethoxy and methoxy groups enhances its binding affinity to these targets, resulting in specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Lithiation Behavior
N-[2-(4-Methoxyphenyl)ethyl]pivalamide ():
This compound undergoes lithiation with n-BuLi at -20–0°C, yielding ring-substituted products (e.g., 58–92% yields) instead of α-substituted products observed with t-BuLi. The ethyl spacer between the phenyl ring and pivalamide group alters steric and electronic effects, directing lithiation to the aromatic ring rather than the benzylic position .N-(4-Methoxyphenyl)pivalamide ():
The methoxy group at the para position results in a dihedral angle of 33.9° between the benzene ring and amide group, facilitating intermolecular N–H⋯O hydrogen bonding. In contrast, chloro- or methyl-substituted analogs (e.g., CCDC HIDVOG, QIFKAS) exhibit slightly smaller dihedral angles (31.3–32.8°), suggesting substituent bulkiness and electronegativity influence molecular conformation .
Electronic and Steric Modifications in Pivalamide Derivatives
- This contrasts with the electron-donating ethoxy/methoxy groups in the target compound, which would deactivate the ring toward electrophilic substitution but activate it toward nucleophilic or radical reactions .
- N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide (): The dimethylaminomethyl and hydroxyl substituents enable dual hydrogen-bonding and basicity, which may enhance solubility in polar solvents. However, the low synthetic yield (13%) highlights challenges in introducing bulky or polar groups during synthesis .
Aromatic System Variations
- The trifluoromethyl group enhances metabolic stability and electronegativity compared to ethoxy/methoxy groups .
Pyridine-Based Pivalamides (–7):
Derivatives such as N-(4-iodo-2-methoxypyridin-3-yl)pivalamide replace the benzene ring with pyridine, introducing a nitrogen atom that alters electronic properties (e.g., increased electron deficiency). This substitution may improve binding to metal ions or polar biological targets .
Melting Points and Crystallization
- N-(2',4-dimethyl-[1,1'-biphenyl]-3-yl)pivalamide : Melts at 122–125°C, reflecting extended conjugation and rigidity .
- N-(4-Methoxy-2-methylbenzyl)pivalamide : Melts at 93–94°C, lower than biphenyl analogs due to reduced aromatic stacking .
Data Table: Key Properties of Selected Pivalamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
